N'-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a butan-2-ylidene group attached to a 4-nitrobenzene-1-sulfonohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzene-1-sulfonohydrazide with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Medicine: The compound’s derivatives have been explored for their potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide include:
- N’-(Propan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the presence of both a butan-2-ylidene group and a nitrobenzene sulfonohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5460-17-3 |
---|---|
Molekularformel |
C10H13N3O4S |
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
N-(butan-2-ylideneamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-3-8(2)11-12-18(16,17)10-6-4-9(5-7-10)13(14)15/h4-7,12H,3H2,1-2H3 |
InChI-Schlüssel |
VQQKZJUGHIWFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.